

Application Notes and Protocols for Measuring MC4171 Activity

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Compound of Interest

Compound Name: MC4171

Cat. No.: B12396037

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Introduction

MC4171 is a first-in-class, selective, and reversible inhibitor of lysine acetyltransferase 8 (KAT8), also known as MYST1 or MOF.[1][2] KAT8 plays a crucial role in chromatin modification and gene regulation primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[3] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[4][5] These application notes provide detailed protocols for various assays to measure the enzymatic and cellular activity of **MC4171**.

Mechanism of Action

KAT8 catalyzes the transfer of an acetyl group from acetyl-CoA to the ϵ -amino group of a lysine residue on a histone or non-histone protein substrate. The primary substrate of KAT8 is histone H4, which it acetylates at lysine 16. This acetylation neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.[3] By inhibiting KAT8, **MC4171** prevents H4K16 acetylation, leading to a more condensed chromatin state and the repression of target gene transcription. This can, in turn, induce cell cycle arrest and inhibit cancer cell proliferation.[6]

Data Presentation

Table 1: In Vitro Activity of MC4171

Assay Type	Parameter	Value	Reference
Enzymatic Inhibition Assay	IC50 vs. KAT8	8.1 μ M	[1][2]
Surface Plasmon Resonance (SPR)	Kd for KAT8	2.04 μ M	[6]

Table 2: Anti-proliferative Activity of MC4171 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (72h)	Reference
HT29	Colorectal Carcinoma	54.0 \pm 10.9 μ M	[7]
HCT116	Colorectal Carcinoma	46.6 \pm 11.5 μ M	[7]
H1299	Non-Small Cell Lung Cancer	41.6 \pm 6.8 μ M	[7]
A549	Non-Small Cell Lung Cancer	33.0 \pm 5.7 μ M	[7]
U937	Acute Myeloid Leukemia	51.7 \pm 7.2 μ M	[7]

Experimental Protocols

Enzymatic Activity Assay (Chemiluminescence-based)

This protocol is adapted from commercially available KAT8 assay kits and is designed for a 96-well format.[8][9]

Materials:

- Recombinant human KAT8 enzyme
- Histone H4 peptide (substrate)

- Acetyl-CoA
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
- Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.05% Tween-20)
- Blocking Buffer (e.g., 5% BSA in TBS-T)
- Primary antibody against acetylated H4K16 (anti-AcH4K16)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- White, opaque 96-well plates
- **MC4171** (dissolved in DMSO)

Protocol:

- Coat Plate: Dilute the histone H4 peptide to 1 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Wash and Block: Wash the plate three times with 200 µL/well of Wash Buffer. Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
- Inhibitor Preparation: Prepare serial dilutions of **MC4171** in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
- Enzyme Reaction: Wash the plate three times with Wash Buffer. Add 50 µL of the diluted **MC4171** or controls to the appropriate wells. Add 50 µL of a solution containing recombinant KAT8 enzyme (e.g., 50 ng/well) and Acetyl-CoA (e.g., 100 µM) in Assay Buffer to each well to start the reaction.
- Incubation: Incubate the plate for 1-2 hours at 37°C.
- Detection:

- Wash the plate three times with Wash Buffer.
- Add 100 μ L of diluted anti-AcH4K16 antibody in Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Add 100 μ L of diluted HRP-conjugated secondary antibody in Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add 100 μ L of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

Cell-Based Assay: Western Blot for H4K16 Acetylation

This protocol allows for the assessment of **MC4171**'s ability to inhibit KAT8 activity within a cellular context.

Materials:

- Cancer cell line of interest (e.g., A549, HCT116)
- Cell culture medium and supplements
- **MC4171** (dissolved in DMSO)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-AcH4K16, anti-total Histone H4 (as a loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Protocol:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of **MC4171** (and a DMSO vehicle control) for 24-48 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-Ach4K16 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H4.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **MC4171** on the metabolic activity of cells, which is an indicator of cell viability and proliferation.^[7]

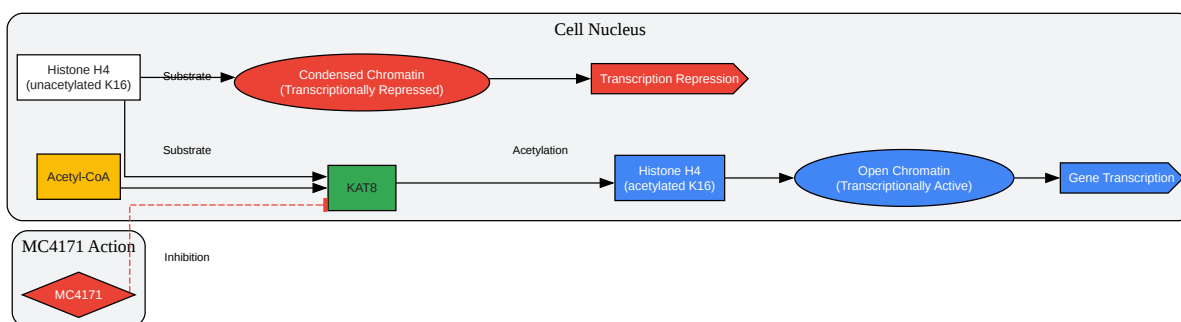
Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **MC4171** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Protocol:

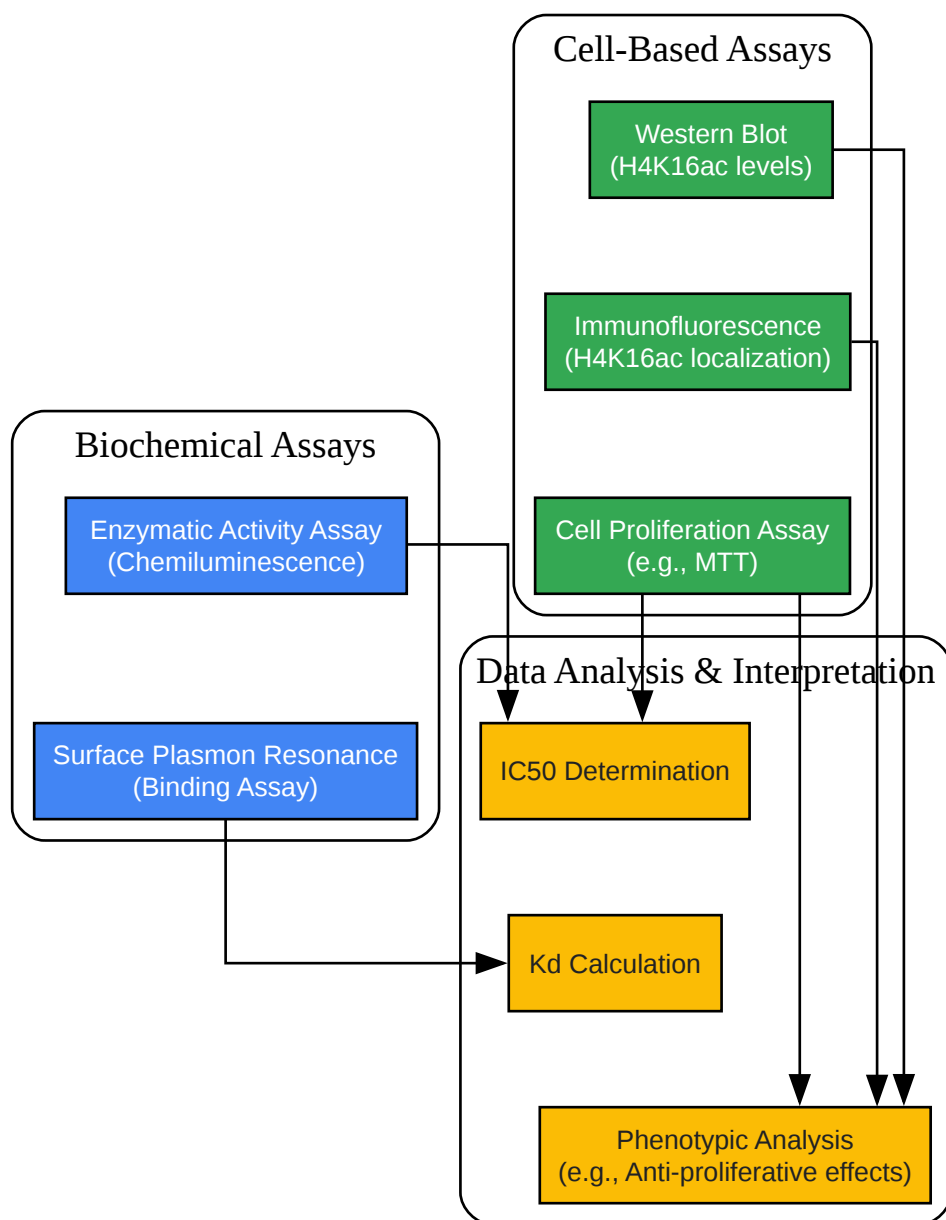
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **MC4171** (and a DMSO vehicle control) for 72 hours.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations



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Caption: Mechanism of KAT8 inhibition by **MC4171**.



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Caption: Workflow for assessing **MC4171** activity.

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